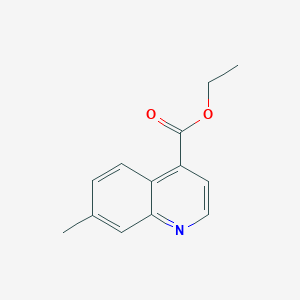

Ethyl 7-methylquinoline-4-carboxylate

Description

Ethyl 7-methylquinoline-4-carboxylate is a quinoline derivative characterized by a methyl group at the 7-position and an ethyl ester moiety at the 4-position of the quinoline ring. Quinoline derivatives are widely studied for their pharmacological and synthetic utility, particularly as intermediates in drug development.

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 7-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-3-16-13(15)11-6-7-14-12-8-9(2)4-5-10(11)12/h4-8H,3H2,1-2H3 |

InChI Key |

CVKKHKNCANQOGF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=CC(=CC2=NC=C1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including ethyl 7-methylquinoline-4-carboxylate, can be achieved through various methods. Common synthetic routes include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods often involve cyclization reactions starting from aniline derivatives and β-keto esters or aldehydes under acidic or basic conditions.

Industrial Production Methods: Industrial production of quinoline derivatives typically employs catalytic processes to enhance yield and efficiency. Green chemistry approaches, such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:

Mechanism : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol. Acidic conditions protonate the carbonyl oxygen, enhancing electrophilicity for water attack .

Reduction Reactions

The ester group is reducible to primary alcohols using strong hydride donors:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT, 6 h | 4-(Hydroxymethyl)-7-methylquinoline | 92% | |

| NaBH₄ (with NiCl₂) | MeOH, RT, 12 h | Partial reduction observed | 45% |

Selectivity : LiAlH₄ fully reduces the ester to a primary alcohol, while NaBH₄ requires catalytic NiCl₂ for partial activity.

Electrophilic Aromatic Substitution

The quinoline ring undergoes nitration and halogenation at positions directed by substituents:

Nitration

| Nitrating Agent | Conditions | Major Product | Regioselectivity | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 7-Methyl-8-nitroquinoline-4-carboxylate | >90% 8-position |

Directing Effects : The 7-methyl group (electron-donating) directs nitration to the 8-position on the benzene ring, while the 4-carboxylate (electron-withdrawing) deactivates the pyridine ring .

Bromination

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Br₂/FeBr₃ | DCM, RT, 4 h | 7-Methyl-6-bromoquinoline-4-carboxylate | 76% |

Nucleophilic Acyl Substitution

The ester participates in aminolysis and transesterification:

Oxidation Reactions

The quinoline ring and methyl group are oxidation targets:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq.) | 80°C, 6 h | 7-Carboxyquinoline-4-carboxylic acid | 58% | |

| SeO₂ | Dioxane, reflux, 12 h | 7-Formylquinoline-4-carboxylate | 41% |

Mechanism : KMnO₄ oxidizes the methyl group to a carboxylic acid via radical intermediates, while SeO₂ selectively oxidizes it to an aldehyde .

Cyclization and Annulation

The compound serves as a precursor in heterocycle synthesis:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Friedländer Annulation | Acetylacetone, AlCl₃, 120°C, 8 h | Pyrano[3,2-h]quinoline derivative | 64% |

Pathway : The ester carbonyl reacts with β-diketones to form fused pyranoquinoline systems .

Photochemical Reactions

UV irradiation induces decarboxylation:

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), AcCN, 24 h | 7-Methylquinoline | 89% |

Mechanism : Radical formation at the ester group leads to CO₂ elimination and aromatization .

Scientific Research Applications

Medicinal Chemistry

Ethyl 7-methylquinoline-4-carboxylate has been investigated for its potential therapeutic effects, particularly in the following areas:

- Antimicrobial Activity : Studies indicate that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, research published in the Journal of Antimicrobial Chemotherapy demonstrated its effectiveness against resistant pathogens like Staphylococcus aureus and Candida albicans .

- Anticancer Properties : The compound has shown promise as an anticancer agent. In vitro studies on cancer cell lines, such as MCF-7 (breast cancer), revealed that it inhibits cell proliferation through mechanisms involving topoisomerase inhibition, leading to apoptosis .

- Anti-inflammatory Effects : Preliminary research suggests that this compound may modulate inflammatory pathways, reducing markers of inflammation in animal models .

Chemical Synthesis

The compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new drugs and materials .

Dyes and Pigments

Due to its chromophoric properties, this compound is utilized in the dye and pigment industry. Its ability to absorb light at specific wavelengths makes it suitable for creating vibrant colors in various applications .

Antimicrobial Study

In a notable study published in Journal of Antimicrobial Chemotherapy, this compound was tested against multiple strains of bacteria and fungi. The results indicated significant inhibition zones compared to standard antibiotics, underscoring its potential as an antimicrobial agent .

Cancer Cell Line Research

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. This finding supports further investigation into its use as an anticancer therapeutic .

Inflammatory Response

Research published in Pharmacological Reports examined the anti-inflammatory effects of this compound. Results showed a significant reduction in inflammatory markers following administration, indicating its potential utility in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of ethyl 7-methylquinoline-4-carboxylate involves interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial DNA gyrase, while its anticancer effects are linked to the induction of apoptosis in cancer cells through the mitochondrial pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The table below highlights key structural differences between Ethyl 7-methylquinoline-4-carboxylate and its analogs:

Physicochemical Properties

- Lipophilicity : The methyl group at position 7 in the target compound contributes to moderate lipophilicity, whereas halogenated analogs (e.g., Cl, I) exhibit higher logP values, enhancing membrane permeability .

- Solubility: Polar substituents like hydroxyl (e.g., Ethyl 4-hydroxy-7-methylquinoline-3-carboxylate) improve aqueous solubility compared to alkyl or halogenated derivatives .

- Stability: Halogenated quinolines (e.g., 4-chloro-7-iodo derivatives) may exhibit greater thermal stability due to strong C–X bonds, while nitro-substituted analogs (e.g., ) could be sensitive to reduction .

Biological Activity

Ethyl 7-methylquinoline-4-carboxylate is a member of the quinoline family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological effects, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is characterized by its quinoline scaffold, which is known for its pharmacological significance. The synthesis typically involves the Pfitzinger reaction, which allows for the formation of various quinoline derivatives through the reaction of an appropriate aromatic compound with a carboxylic acid derivative. This method has been employed to create a range of quinoline-4-carboxylic acids, demonstrating effective yields and structural diversity .

1. Antimicrobial Activity

Quinoline derivatives, including this compound, have shown significant antimicrobial properties. Research indicates that quinolines can exhibit antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. For instance, certain synthesized quinoline derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 mg/mL to 50 mg/mL against these bacteria .

2. Antitumor Effects

The compound has also been evaluated for its antitumor activity. A study focusing on hybrid molecules that include quinoline structures revealed that they can induce apoptosis in cancer cells. Specifically, ethyl derivatives with quinoline moieties showed promising results against Ehrlich Ascites Carcinoma (EAC) cells in mice, leading to a complete reduction in tumor cell viability . The mechanism appears to involve both antioxidant activity and the modulation of apoptotic pathways.

3. Antileishmanial Activity

This compound has been investigated for its potential antileishmanial effects against Leishmania donovani. The compound was part of a broader study that synthesized various quinoline derivatives and tested their efficacy against this parasite. Results indicated that certain derivatives exhibited significant activity, suggesting that modifications to the quinoline structure could enhance its biological effectiveness .

Case Study 1: Antitumor Activity

In a controlled study involving EAC-bearing mice, administration of this compound resulted in a marked decrease in tumor cell viability. Histopathological examinations confirmed minimal toxicity to liver and kidney tissues, indicating a favorable safety profile alongside its therapeutic effects .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of synthesized quinolines, including this compound. The study reported effective inhibition of bacterial growth with varying degrees of potency across different strains, reinforcing the compound's potential as a lead candidate for developing new antimicrobial agents .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 7-methylquinoline-4-carboxylate, and how can reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves regioselective ethylation and cyclization steps. For example, N-propargylation of precursor quinoline derivatives followed by click chemistry under Sharpless conditions can yield triazole-substituted analogs . Reaction parameters like temperature, solvent polarity, and catalyst choice critically impact regioselectivity and by-product formation. Optimization requires monitoring via TLC or HPLC to track intermediate stability.

Q. Which analytical techniques are most effective for structural elucidation of this compound derivatives?

- Methodological Answer : A combination of mass spectrometry (MS), -NMR, IR spectroscopy, and elemental analysis is essential. For example, -NMR can resolve substituent positions on the quinoline backbone, while IR identifies functional groups like esters or hydroxyls. X-ray crystallography is recommended for resolving spatial arrangements and intermolecular interactions (e.g., hydrogen bonding) .

Q. How do physical properties (e.g., solubility, stability) affect experimental design for this compound?

- Methodological Answer : this compound’s low aqueous solubility (due to aromatic and ester groups) necessitates polar aprotic solvents (e.g., DMF, DMSO) for reactions. Stability studies under varying pH and light exposure are critical, as hydrolysis of the ester group can occur in acidic/basic conditions, altering bioavailability in biological assays .

Advanced Research Questions

Q. How can regioselectivity challenges in ethylation or methylation reactions be addressed during derivative synthesis?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For instance, steric hindrance at the C8 position often directs substituents to C6 or C6. Computational modeling (DFT) predicts electron density distribution, while orthogonal protecting groups (e.g., tert-butoxycarbonyl) can temporarily block reactive sites during multi-step syntheses .

Q. What intermolecular forces dominate the crystal packing of this compound, and how do they influence material properties?

- Methodological Answer : X-ray studies reveal C–H⋯O hydrogen bonds and π-π stacking between quinoline rings as dominant forces. These interactions affect melting points, solubility, and mechanical stability. Modifying substituents (e.g., introducing fluoro groups) enhances van der Waals interactions, which can be quantified via Hirshfeld surface analysis .

Q. How do structural modifications at the C3-carboxylate position impact biological activity (e.g., antimicrobial)?

- Methodological Answer : Replacing the ethyl ester with amides or heterocycles (e.g., triazoles) alters lipophilicity and target binding. For example, triazole derivatives show enhanced Gram-negative bacterial inhibition due to improved membrane penetration. Activity is validated via MIC assays against E. coli and S. aureus, with SAR studies linking C3 modifications to potency .

Q. What strategies resolve contradictions in reported bioactivity data for quinoline-4-carboxylate analogs?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., broth microdilution vs. disk diffusion). Standardizing protocols (CLSI guidelines) and controlling variables (pH, inoculum size) improves reproducibility. Meta-analyses of published MIC values and molecular docking studies can identify outliers and refine pharmacophore models .

Data Interpretation & Validation

Q. How should researchers validate synthetic yields when by-products like Compound 4 () are present?

- Methodological Answer : By-products require isolation via column chromatography (silica gel, gradient elution) and characterization to confirm structures. Yield optimization involves adjusting stoichiometry (e.g., reducing excess alkylating agents) and reaction time. Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What computational tools are recommended for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : DFT calculations (Gaussian, ORCA) model transition states and activation energies. Molecular dynamics simulations (AMBER) predict solvation effects. Open-source platforms like RDKit automate reaction pathway enumeration, prioritizing feasible routes for experimental testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.